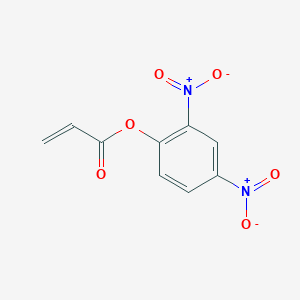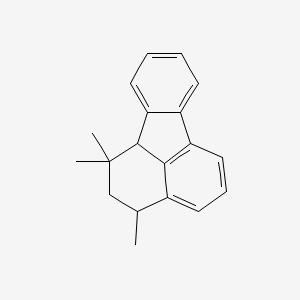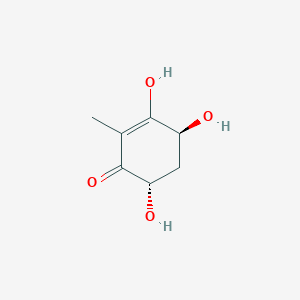![molecular formula C22H40O6 B14515614 1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate CAS No. 63303-73-1](/img/structure/B14515614.png)
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate is a chemical compound with a unique structure that includes a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate typically involves the reaction of hexadecanol with 2-oxo-1,3-dioxolane-4-methanol in the presence of acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of 1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The acetate group can also participate in esterification and hydrolysis reactions, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
- (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate
- (2-oxo-1,3-dioxolan-4-yl)methyl acetate
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate is unique due to its specific combination of a long alkyl chain and a dioxolane ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
63303-73-1 |
|---|---|
分子式 |
C22H40O6 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-[(2-oxo-1,3-dioxolan-4-yl)methoxy]hexadecyl acetate |
InChI |
InChI=1S/C22H40O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(27-19(2)23)25-17-20-18-26-22(24)28-20/h20-21H,3-18H2,1-2H3 |
InChI 键 |
XRMMZNBXTMQQKV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(OCC1COC(=O)O1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


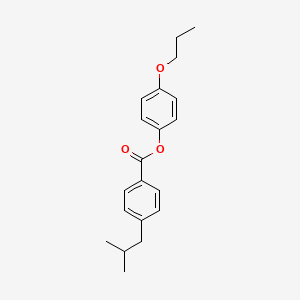
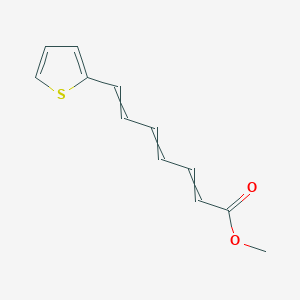
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
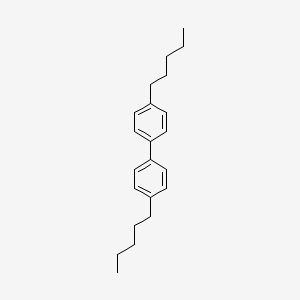
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)
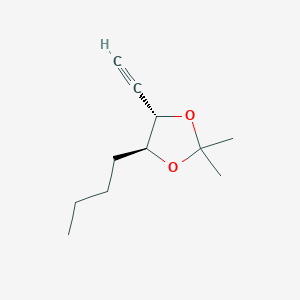
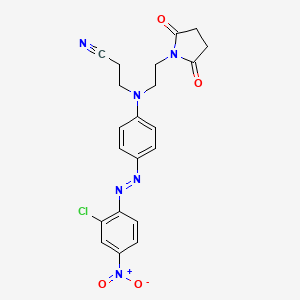
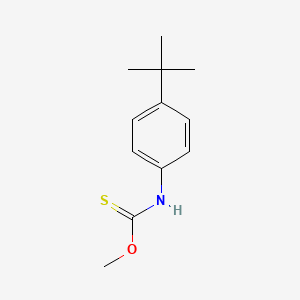
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
